N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Characterization
Benzimidazole derivatives, including N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide, have been synthesized and characterized through various methods. The synthesis processes often involve reactions under specific conditions to achieve the desired compounds. These synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and elemental analysis to determine their structure and properties (Li Ying-jun, 2012).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzimidazole derivatives. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains. Some derivatives have shown potent antibacterial activities, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), highlighting their potential as antimicrobial agents (S. Ozden et al., 2005).
Antioxidant and Anticancer Applications
Benzimidazole derivatives have also been investigated for their antioxidant properties. Certain derivatives have been studied as antioxidants for base oils, demonstrating their ability to inhibit oxidation and potentially serve as stabilizers in industrial applications (J. Basta et al., 2017). Furthermore, the anticancer activity of benzimidazole derivatives has been evaluated, with some compounds showing considerable activity against various cancer cell lines, indicating their potential in cancer research and therapy (L. Yurttaş et al., 2015).
Green Synthesis Approaches
The synthesis of N-substituted benzimidazoles has been carried out using green chemistry principles, aiming to reduce environmental impact. These approaches involve using less harmful reagents and solvents, and some synthesized compounds have shown significant antibacterial activity against MRSA, underscoring the importance of sustainable practices in chemical synthesis (S. Chaudhari et al., 2020).
properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-butan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-4-17(2)20-9-5-8-12-24(20)31-16-25(30)27-23-15-19(14-13-18(23)3)26-28-21-10-6-7-11-22(21)29-26/h5-15,17H,4,16H2,1-3H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTWBWUXVJNELF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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